(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Overview
Description
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a carboxylic acid group attached, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound “(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” is a derivative of Cannabidiol (CBD), a non-psychoactive compound derived from Cannabis Sativa . It is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .
Mode of Action
It is known that cbd acts on cannabinoid (cb) receptors of the endocannabinoid system . These receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes .
Biochemical Pathways
Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems . These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) .
Pharmacokinetics
The pharmacokinetics of CBD and its derivatives involve factors such as bioavailability, distribution, safety profile, and dosage recommendations . CBD is a small lipophilic molecule, which suggests it has the ability to cross the blood-brain barrier and exert its effects directly within the central nervous system .
Result of Action
CBD and its derivatives have shown promise as therapeutic and pharmaceutical drug targets. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses .
Action Environment
The action, efficacy, and stability of CBD and its derivatives can be influenced by various environmental factors. These can include the individual’s metabolic rate, the presence of other drugs or substances in the body, and individual genetic factors that may affect the function of the endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclohexene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
6-aminocyclohex-3-ene-1-carboxylic acid: Without specific stereochemistry, it may not exhibit the same enantioselective properties.
Uniqueness
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913537 | |
Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97945-19-2 | |
Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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